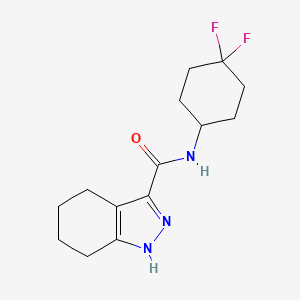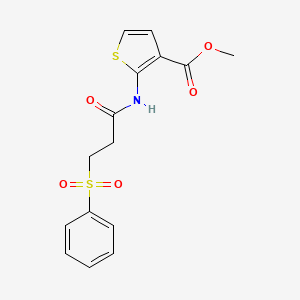![molecular formula C18H25BN2O4 B2910685 tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1370616-23-1](/img/structure/B2910685.png)
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a boronic acid derivative that has garnered significant attention in the field of organic chemistry due to its utility in various synthetic applications. This compound is particularly valuable in cross-coupling reactions, which are pivotal in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves a palladium-catalyzed cross-coupling reaction. The starting materials include 1H-pyrrolo[2,3-b]pyridine and a boronic acid derivative, such as bis(pinacolato)diboron. The reaction is carried out under inert atmosphere conditions, often using a solvent like toluene or dioxane, and a base such as potassium phosphate.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis. It can also participate in other reactions like nucleophilic substitution and oxidative addition.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., potassium carbonate), and solvents (e.g., water, ethanol).
Nucleophilic Substitution: Nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydride).
Oxidative Addition: Transition metal catalysts (e.g., palladium, nickel).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Nucleophilic Substitution: Substituted pyrrolopyridines, which have applications in medicinal chemistry.
Oxidative Addition: Complex organometallic compounds, useful in catalysis and material science.
Scientific Research Applications
Chemistry: This compound is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its role in cross-coupling reactions makes it indispensable in the construction of biologically active compounds.
Biology: In biological research, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used to study enzyme inhibitors and to develop probes for biological imaging.
Medicine: The compound is a key intermediate in the synthesis of various drug candidates, particularly those targeting cancer and infectious diseases.
Industry: In the materials science industry, it is used to create advanced materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects primarily involves its participation in cross-coupling reactions. In a Suzuki-Miyaura coupling, for example, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems, where the synthesized compounds can act as inhibitors or modulators.
Comparison with Similar Compounds
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Another boronic acid derivative used in cross-coupling reactions.
Bis(pinacolato)diboron: A common boronic acid source used in the synthesis of various boronic acid derivatives.
Uniqueness: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate stands out due to its specific structure, which allows for selective reactions and high yields in cross-coupling processes. Its stability and reactivity make it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-9-8-12-10-13(11-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQEKULAXKNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
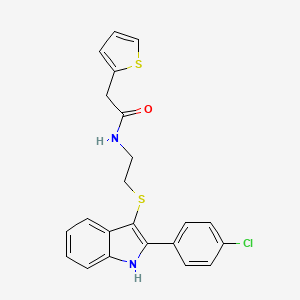
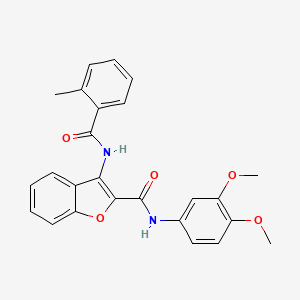
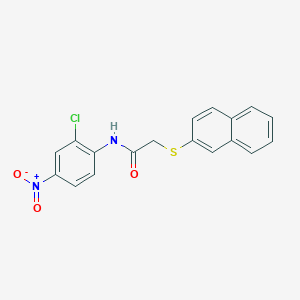
![methyl 5-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B2910606.png)
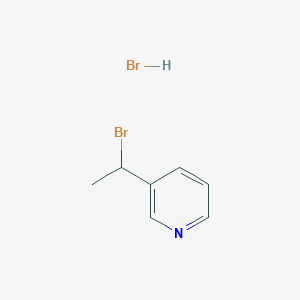
![3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2910608.png)
![N-(4-butylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2910610.png)
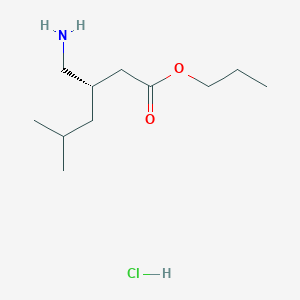
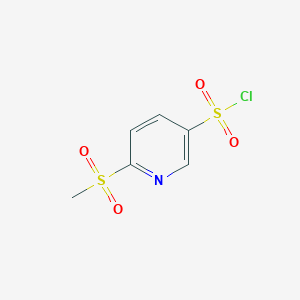
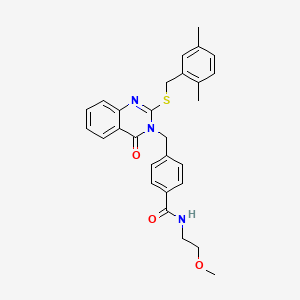

![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)
